molecular formula C27H21F3N2O4S2 B384205 9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B384205
M. Wt: 558.6g/mol
InChI Key: NSQOUZPPLNSZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazolo ring: This can be achieved through the reaction of a suitable thiol with a halogenated precursor under basic conditions.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the core structure of the compound.

    Functional Group Introduction: The methoxyphenyl and trifluoromethylphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Final Cyclization and Functionalization: The final steps involve further cyclization and functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex structure and functional groups make it suitable for use in the development of advanced materials with specific properties.

    Biological Studies: The compound can be used in biological studies to understand its interactions with various biomolecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    10-(4-methoxyphenyl)-7-(3-(trifluoromethyl)phenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5’,4’5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione: shares similarities with other compounds that have thiazolo and thiopyrano rings, as well as those with methoxyphenyl and trifluoromethylphenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and physical properties. This makes it distinct from other similar compounds and potentially useful for specific applications where these properties are advantageous.

Properties

Molecular Formula

C27H21F3N2O4S2

Molecular Weight

558.6g/mol

IUPAC Name

9-(4-methoxyphenyl)-14-[3-(trifluoromethyl)phenyl]-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C27H21F3N2O4S2/c1-36-14-7-5-11(6-8-14)17-18-15-10-16(21(18)37-23-22(17)38-26(35)31-23)20-19(15)24(33)32(25(20)34)13-4-2-3-12(9-13)27(28,29)30/h2-9,15-21H,10H2,1H3,(H,31,35)

InChI Key

NSQOUZPPLNSZLX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC(=C7)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=CC(=C7)C(F)(F)F

Origin of Product

United States

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